molecular formula C24H19N3O3S2 B2919375 (E)-4-benzoyl-N-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide CAS No. 477295-29-7

(E)-4-benzoyl-N-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide

Cat. No.: B2919375
CAS No.: 477295-29-7
M. Wt: 461.55
InChI Key: XBNRYFJNPDKZFR-SHHOIMCASA-N
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Description

(E)-4-benzoyl-N-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide is a useful research compound. Its molecular formula is C24H19N3O3S2 and its molecular weight is 461.55. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

  • Synthesis of cyclic dipeptidyl ureas and pseudopeptidic triazines through Ugi reactions, indicating the utility of related compounds in the development of novel synthetic pathways for heterocyclic compounds (Sañudo et al., 2006).

Photodynamic Therapy Applications

  • New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been synthesized, characterized, and evaluated for photodynamic therapy, demonstrating the role of structurally related compounds in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Potential in Alzheimer's Disease Treatment

  • Development of 5-aroylindolyl-substituted hydroxamic acids as selective HDAC6 inhibitors, indicating the therapeutic potential of benzoyl and methoxybenzoyl-substituted compounds in Alzheimer's disease through modulation of tau phosphorylation and aggregation (Lee et al., 2018).

Anticancer Activity

  • Design, synthesis, and evaluation of novel benzamide derivatives as anticancer agents, highlighting the importance of benzamide scaffolds in the development of new therapeutic agents for various cancer types (Ravinaik et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available literature .

Properties

IUPAC Name

4-benzoyl-N-[(E)-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3S2/c1-27-20-18(30-2)9-6-10-19(20)32-24(27)26-23(31)25-22(29)17-13-11-16(12-14-17)21(28)15-7-4-3-5-8-15/h3-14H,1-2H3,(H,25,29,31)/b26-24+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNRYFJNPDKZFR-SHHOIMCASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=S)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=C(C=CC=C2S/C1=N/C(=S)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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